Antibacterial Potency: MIC Comparison of 6-Methyl-3-carboxylic Acid Scaffold vs. Fluoroquinolone Standards
A series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid derivatives, built directly upon the core scaffold of 6-methylpyridazine-3-carboxylic acid, demonstrated in vitro antibacterial activity that approaches that of the clinically established fluoroquinolone class. This provides a quantifiable benchmark for the scaffold's potential when optimized, a claim that cannot be made for the unsubstituted pyridazine-3-carboxylic acid core [1].
| Evidence Dimension | In vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | Activity 'approaching that of corresponding fluoroquinolone progenitor' (Qualitative comparison based on MIC data for optimized derivatives) |
| Comparator Or Baseline | Standard fluoroquinolone antibiotics (Ciprofloxacin, Sparfloxacin, Trovafloxacin) |
| Quantified Difference | Qualitative statement of comparability; exact MIC fold-difference not provided but described as 'approaching'. |
| Conditions | In vitro assay against Gram-positive and Gram-negative bacterial strains. |
Why This Matters
This evidence validates the 6-methylpyridazine-3-carboxylic acid core as a promising scaffold for developing new antibacterial agents with potency comparable to major drug classes, justifying its procurement for medicinal chemistry programs targeting resistant pathogens.
- [1] Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Omar, M. A. (2005). Synthesis of new series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid as potential antibacterial agents. European Journal of Medicinal Chemistry, 40(12), 1351-1357. View Source
